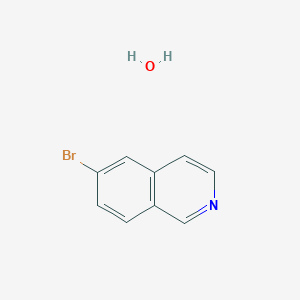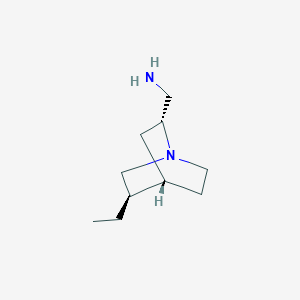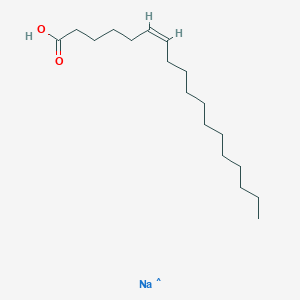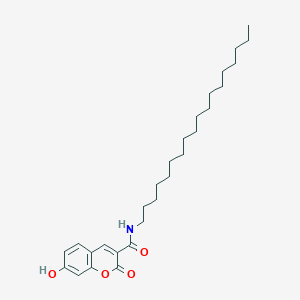
7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide is a synthetic compound belonging to the benzopyran family, which is known for its diverse biological activities. This compound features a benzopyran core with a hydroxy group at the 7th position, an octadecyl chain attached to the nitrogen atom, and a carboxamide group at the 3rd position. These structural features contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide typically involves several key steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Hydroxy Group: The hydroxy group at the 7th position can be introduced via selective hydroxylation reactions.
Attachment of the Octadecyl Chain: The octadecyl chain is introduced through nucleophilic substitution reactions, where an appropriate octadecyl halide reacts with the nitrogen atom of the benzopyran core.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzopyran derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents and catalysts can be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The octadecyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and appropriate bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkylated derivatives.
科学的研究の応用
7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
7-Hydroxycoumarin: Shares the benzopyran core and hydroxy group but lacks the octadecyl chain and carboxamide group.
Coumarin: The parent compound of the benzopyran family, lacking the hydroxy group and other substituents.
Uniqueness
7-Hydroxy-N-octadecyl-2-oxo-2H-1-benzopyran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the long octadecyl chain enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
351002-76-1 |
|---|---|
分子式 |
C28H43NO4 |
分子量 |
457.6 g/mol |
IUPAC名 |
7-hydroxy-N-octadecyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C28H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-27(31)25-21-23-18-19-24(30)22-26(23)33-28(25)32/h18-19,21-22,30H,2-17,20H2,1H3,(H,29,31) |
InChIキー |
CVZKNSNXXVFUMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


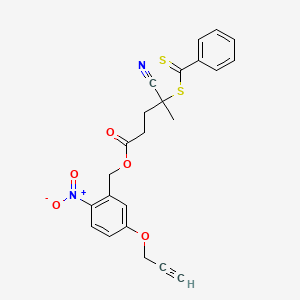
![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)


![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
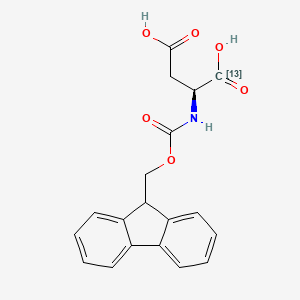
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
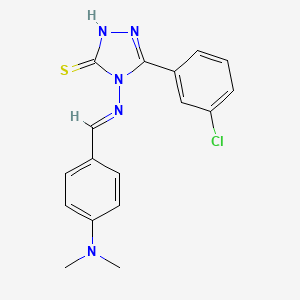
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)

